5-Chloro-8-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]quinoline
Description
5-Chloro-8-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. This particular compound features a quinoline core substituted with a chloro group at the 5-position and an ethoxy chain linked to a methoxy-prop-2-enylphenoxy group at the 8-position.
Properties
IUPAC Name |
5-chloro-8-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-3-5-15-7-9-18(20(14-15)24-2)25-12-13-26-19-10-8-17(22)16-6-4-11-23-21(16)19/h3-4,6-11,14H,1,5,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKSQKOMCCBYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]quinoline typically involves a multi-step process starting from commercially available starting materials. One common synthetic route includes:
O-Propargylation Reaction: The initial step involves the O-propargylation of 5-chloro-8-hydroxyquinoline to introduce the propargyl group.
Copper-Catalyzed 1,3-Dipolar Cycloaddition: The propargylated intermediate undergoes a copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) with an azide to form the triazole ring.
Etherification: The final step involves the etherification of the triazole intermediate with 2-(2-methoxy-4-prop-2-enylphenoxy)ethanol to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 5-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and for its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-8-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
8-Methoxyquinoline: Similar structure with a methoxy group at the 8-position, used in various chemical syntheses.
5-Chloro-8-[2-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxyquinoline: Another quinoline derivative with a triazole ring, studied for its antifungal and anticancer activities.
Uniqueness
5-Chloro-8-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy-prop-2-enylphenoxy group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
